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Methyl dihydrogen phosphate

Cat. No.: B1219543
CAS No.: 812-00-0
M. Wt: 112.02 g/mol
InChI Key: CAAULPUQFIIOTL-UHFFFAOYSA-N
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Description

Overview of Organophosphate Chemistry and its Academic Significance

Organophosphate chemistry is a broad and vital sub-discipline of organic chemistry that studies compounds containing a phosphorus atom linked to an organic group. wikipedia.org The academic significance of this field is immense, primarily because phosphate (B84403) esters are fundamental to life. They form the backbone of DNA and RNA, and adenosine (B11128) triphosphate (ATP) is the universal energy currency in biological systems. wikipedia.org

In academic research, organophosphorus compounds are indispensable. They are used as reagents in a wide array of synthetic transformations, including the Wittig, Mitsunobu, and Staudinger reactions. unibo.it Furthermore, chiral organophosphorus compounds serve as critical ligands in transition metal-catalyzed reactions, enabling the synthesis of complex molecules with high stereoselectivity. unibo.it The field also encompasses the study of phosphonates and phosphinates, which have applications ranging from herbicides like glyphosate (B1671968) to pharmaceuticals. wikipedia.org The diverse reactivity and structural variety of organophosphates ensure their continued importance in fields from medicinal chemistry to materials science. sioc-journal.cn

Evolution of Research Interests in Methyl Dihydrogen Phosphate and Related Dihydrogen Phosphates

Research interest in simple alkyl dihydrogen phosphates like the methyl, ethyl, and isopropyl esters has a long history, initially focused on understanding their fundamental reaction kinetics, particularly hydrolysis. researchgate.netacs.org Early studies meticulously detailed how the rates of hydrolysis are influenced by pH, identifying distinct reaction pathways for the neutral species, the monoanion, and the conjugate acid. researchgate.net For instance, the hydrolysis of this compound has been shown to proceed via different mechanisms, including both carbon-oxygen and phosphorus-oxygen bond fission, depending on the acidity of the solution. researchgate.net

More recently, research has evolved to explore the role of these simple phosphates in more complex systems. They serve as models to understand enzymatic processes and the mechanisms of phosphoryl transfer reactions, which are central to cellular signaling and metabolism. smolecule.com The interaction of dihydrogen phosphates with various nucleophiles continues to be an area of study, providing insights into catalytic mechanisms. smolecule.com Furthermore, the self-assembly of dihydrogen phosphate anions into hydrogen-bonded oligomers in solution has been a subject of contemporary research, revealing complex supramolecular behavior. nih.gov In materials science, organic-inorganic hybrid materials incorporating dihydrogen phosphate moieties are being investigated for their unique structural and functional properties, such as nonlinear optics. researchgate.netlp.edu.ua The development of novel phosphorylating agents for the synthesis of alkyl dihydrogen phosphates also remains an active area of research. acs.org

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound is primarily driven by its utility as a model compound for elucidating fundamental chemical principles. The main objectives of this research can be categorized as follows:

Mechanistic Studies: A core objective is to use this compound to study the mechanisms of phosphoester hydrolysis. researchgate.net Its simple structure allows for detailed kinetic and isotopic labeling studies to understand how factors like pH and nucleophiles influence reaction pathways (i.e., whether bond cleavage occurs at the P-O or C-O position). researchgate.netlongdom.org These studies provide a baseline for understanding the behavior of more intricate biological phosphates like ATP. longdom.org

Synthetic Utility: Researchers explore the use of this compound and related compounds as building blocks or phosphorylating agents in organic synthesis. chemicalbook.comacs.org The goal is to develop efficient methods for introducing phosphate groups into organic molecules, which is crucial for creating pharmaceuticals and biochemical probes. smolecule.com

Biochemical and Prebiotic Modeling: The compound serves as a model in biochemical contexts to understand enzyme-substrate interactions and the fundamental processes of phosphorylation. smolecule.com It has been identified as an algal metabolite and is studied for its potential role in metabolic pathways. nih.govebi.ac.uk Its simplicity also makes it relevant in prebiotic chemistry research, exploring the potential non-enzymatic formation of essential biomolecules.

Computational Chemistry: Due to its relatively small size, this compound is an ideal substrate for computational and theoretical studies. smolecule.com Quantum chemical calculations and molecular dynamics simulations are used to model reaction energies, transition states, and solvent effects, complementing experimental findings and providing deeper insight into its reactivity. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH5O4P B1219543 Methyl dihydrogen phosphate CAS No. 812-00-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl dihydrogen phosphate
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InChI

InChI=1S/CH5O4P/c1-5-6(2,3)4/h1H3,(H2,2,3,4)
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InChI Key

CAAULPUQFIIOTL-UHFFFAOYSA-N
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Canonical SMILES

COP(=O)(O)O
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Molecular Formula

CH5O4P
Record name MONOMETHYL PHOSPHATE
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DSSTOX Substance ID

DTXSID2025684
Record name Monomethyl dihydrogen phosphate
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Molecular Weight

112.02 g/mol
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Physical Description

Monomethyl phosphate is a clear very light amber liquid. (NTP, 1992), Liquid
Record name MONOMETHYL PHOSPHATE
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Record name Phosphoric acid, monomethyl ester
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Flash Point

greater than 220 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
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Density

1.42 at 77 °F (NTP, 1992) - Denser than water; will sink
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CAS No.

812-00-0, 12789-45-6
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Record name Methylphosphate
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Record name Methyl dihydrogen phosphate
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Record name Phosphoric acid, monomethyl ester
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Record name Phosphoric acid, methyl ester
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Synthetic Methodologies and Chemical Derivatization of Methyl Dihydrogen Phosphate

Established Synthetic Routes to Methyl Dihydrogen Phosphate (B84403)

The foundational methods for synthesizing methyl dihydrogen phosphate are direct, reliable, and have been established for decades. These routes typically involve straightforward reactions of common starting materials.

Direct esterification is a primary and straightforward method for the synthesis of this compound. This approach involves the reaction of methanol (B129727) with phosphoric acid, typically under acidic conditions to catalyze the reaction. nih.gov The process is a condensation reaction where a molecule of water is eliminated. While direct, the reaction can sometimes lead to a mixture of mono-, di-, and trimethylated phosphate esters. Controlling the stoichiometry of the reactants and the reaction conditions is essential to maximize the yield of the desired monomethylated product. Analogous direct esterification reactions, such as reacting butanol with phosphoric acid to form butyl dihydrogen phosphate, follow the same principle.

The phosphorylation of methanol using highly reactive phosphorus-containing reagents is another common synthetic route. These methods offer an alternative to direct esterification, often providing higher reactivity and different selectivity profiles. The choice of reagent is critical and dictates the reaction conditions and outcomes. Common and effective phosphorylating agents include phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₄O₁₀). nih.gov When these reagents react with methanol under controlled conditions, they can produce this compound, although careful control of stoichiometry is necessary to prevent the formation of polychlorinated or polyphosphorylated intermediates.

More advanced and milder methods have also been developed. For example, the phosphorylation of alcohols can be achieved using molecular iodine as a catalyst with hydrogen peroxide as the oxidant. acs.org Another approach utilizes isopropenyl phosphate as an atom-efficient phosphorylating agent in the presence of a catalytic amount of base, which offers excellent chemoselectivity. rsc.org

ReagentDescriptionKey Features
Phosphorus Oxychloride (POCl₃) A highly reactive liquid used to form phosphate esters and other organophosphorus compounds.Reaction is vigorous; byproducts include HCl. Requires careful control.
Phosphorus Pentoxide (P₄O₁₀) A powerful dehydrating agent that reacts with alcohols to form a mixture of phosphate esters.Reaction forms polyphosphoric acids in situ, which then esterify the alcohol.
I₂ / H₂O₂ System A catalytic system for the cross-hetero-dehydrogenative coupling of H-phosphites with alcohols. acs.orgMild reaction conditions; avoids toxic reagents like CCl₄. acs.org
Isopropenyl Phosphate An atom-efficient reagent for phosphorylation that uses a catalytic amount of base. rsc.orgHigh selectivity for primary alcohols; the leaving group tautomerizes to acetone. rsc.org
Trichloroacetonitrile Used to activate phosphoric acid for the selective monophosphorylation of alcohols. researchgate.netAvoids competitive formation of di- and trisubstituted phosphates. researchgate.net

Hydrolysis of Methyl Phosphate Esters

Advanced Synthetic Strategies for Analogues and Derivatives

Modern synthetic chemistry provides sophisticated tools for creating analogues and derivatives of this compound with precise structural modifications. These advanced strategies enable the synthesis of molecules with tailored properties for specific applications, such as biological probes or novel materials.

Regioselectivity is a significant challenge in the phosphorylation of molecules with multiple hydroxyl groups or other potential reaction sites. Achieving the selective phosphorylation of a specific hydroxyl group in a polyol, for instance, often requires multi-step procedures involving protecting groups. researchgate.net However, advanced catalytic methods have emerged to address this challenge.

One notable strategy involves the use of Lewis acids to control the regioselectivity of phosphorylation. For example, the phosphorylation of 2-indolylmethanols with diarylphosphine oxides can be directed to different positions on the indole (B1671886) ring by selecting the appropriate rare-earth metal Lewis acid catalyst. acs.org This provides a highly selective, one-pot method to generate structurally diverse organophosphorus compounds. acs.org Enzymatic approaches also offer high regioselectivity. Acid phosphatases can catalyze the transfer of a phosphate group to a specific position on a substrate, even in the presence of multiple potential phosphorylation sites. researchgate.net These enzymatic methods are advantageous due to their mild reaction conditions, which prevent the degradation of labile molecules. researchgate.net

MethodDescriptionApplication Example
Lewis Acid Catalysis Utilizes a Lewis acid to direct the phosphorylation to a specific site on a complex molecule. acs.orgCatalyst-controlled regioselective phosphorylation of 2-indolylmethanols. acs.org
Enzymatic Phosphorylation Employs enzymes like acid phosphatases to achieve high regio- and stereoselectivity. researchgate.netRegiospecific introduction of a phosphate group into biomolecules with multiple hydroxyls. researchgate.net
Protecting Group Chemistry Involves the temporary protection of certain functional groups to allow phosphorylation at a desired, unprotected site. researchgate.netOne-pot sequential ketalization/phosphorylation of polyol substrates like monosaccharides. researchgate.net

Synthesis of Imidazolium-Based Dihydrogen Phosphates

Imidazolium-based ionic liquids (ILs) featuring the dihydrogen phosphate anion [H₂PO₄]⁻ are a class of compounds that have garnered significant interest. These materials combine the properties of ionic liquids, such as low vapor pressure and high thermal stability, with the functional characteristics of the dihydrogen phosphate group.

The synthesis of these ILs is typically achieved through one of two main routes. The first involves a metathesis or anion exchange reaction. acs.orgrsc.org In this method, an imidazolium (B1220033) salt with a different anion (e.g., halide or hydrogen sulfate) is reacted with a source of dihydrogen phosphate, such as an alkali metal or ammonium (B1175870) dihydrogen phosphate salt. The exchange of anions yields the desired imidazolium dihydrogen phosphate. The second route is a direct acid-base reaction where a substituted imidazole (B134444) or its hydroxylated precursor is reacted directly with phosphoric acid (H₃PO₄). acs.orgresearchgate.net For example, 1-methylimidazole (B24206) can undergo an alkylation reaction followed by anion exchange to produce the target ionic liquid. acs.org Similarly, benzimidazolium dihydrogen phosphate can be synthesized by reacting benzimidazole (B57391) with phosphoric acid in dichloromethane. researchgate.net These methods have been used to create a variety of functionalized imidazolium dihydrogen phosphates. rsc.org

Imidazolium CationSynthetic RouteReference
1-Ethyl-3-methylimidazolium (EMIM) Metathesis reaction rsc.org
1-Butyl-3-methylimidazolium (BMIM) Metathesis reaction rsc.org
1-(3-cyanopropyl)-3-methylimidazolium Metathesis reaction rsc.org
1-(hydroxyethyl)-3-methylimidazolium Alkylation of 1-methylimidazole followed by anion exchange acs.org
2-methyl imidazolium Slow evaporation from a solution of 2-methylimidazole (B133640) and phosphoric acid
Benzimidazolium Direct reaction of benzimidazole with H₃PO₄ researchgate.net

Preparation of Alkyl Dihydrogen Phosphates and Polyphosphate Systems

The synthesis of alkyl dihydrogen phosphates, such as this compound, is a fundamental process in organophosphorus chemistry, with various methods developed to achieve efficient phosphorylation of alcohols. These methods range from direct esterification to the use of specialized phosphorylating agents designed to prevent the formation of undesired di- and trisubstituted phosphate byproducts.

Common synthetic routes for preparing this compound and other simple alkyl dihydrogen phosphates include:

Direct Esterification : This method involves the reaction of phosphoric acid with an alcohol, like methanol, typically under acidic conditions.

Hydrolysis of Phosphate Esters : More complex methyl phosphate esters can be hydrolyzed to yield the target this compound.

Phosphorylation with Phosphorus Halides or Oxides : Reagents such as phosphorus oxychloride or phosphorus pentoxide can be reacted with methanol under controlled conditions to produce this compound.

A significant challenge in the phosphorylation of alcohols is the competitive formation of dialkyl and trialkyl phosphates. To address this, methods utilizing protecting groups have been established as a valuable strategy for the selective preparation of alkyl dihydrogen phosphates. One approach involves the use of phosphotriester intermediates containing two cleavable groups, which allows for easier purification and subsequent deprotection to yield the desired monoester.

More advanced reagents have been developed for the clean and high-yield synthesis of alkyl dihydrogen phosphates. For instance, trimethylsilyl (B98337) polyphosphate has been shown to be an effective reagent for the phosphorylation of alcohols. Another notable method involves the use of 2-chloromethyl-4-nitrophenyl phosphorodichloridate, which reacts with alcohols to form an intermediate that is subsequently hydrolyzed to the alkyl dihydrogen phosphate.

The table below summarizes various synthetic methods for the preparation of alkyl dihydrogen phosphates.

Table 1: Synthetic Methods for Alkyl Dihydrogen Phosphates

Method/Reagent Description Key Features
Phosphorus Oxychloride (POCl₃) Reacts with alcohols, often in the presence of a base. An excess of POCl₃ is typically required to favor monophosphate formation. Prone to forming side products like diesters and triesters. rsc.org
Trimethylsilyl Polyphosphate Phosphorylates alcohols directly. Provides a ready method for preparing alkyl dihydrogenphosphates. acs.org
2-Chloromethyl-4-nitrophenyl Phosphorodichloridate A specialized reagent that reacts with alcohols, followed by hydrolysis steps to yield the final product. Offers a convenient and high-yield synthesis pathway with a selectively removable protecting group. oup.com
Dibenzyl Phosphate Used in Mitsunobu coupling reactions with unprotected nucleosides to form a phosphotriester intermediate, which is then deprotected. An indirect approach that avoids many side products by isolating the stable triester intermediate. rsc.org

Alkyl dihydrogen phosphates like this compound serve as building blocks for more complex polyphosphate systems . Polyphosphates are polymers of orthophosphate units linked by phosphoanhydride bonds and can exist in linear, cyclic, or branched structures. The condensation of monoammonium phosphate (ammonium dihydrogen phosphate), a compound structurally similar to this compound, is a direct route to synthesizing ammonium polyphosphates (APP). rsc.org These inorganic polymers have applications ranging from fertilizers to flame retardants. rsc.org The principles of this condensation can be extended to organic systems, where alkyl dihydrogen phosphates can be polymerized to form polyphosphate esters or incorporated into larger polyphosphate chains, which play crucial roles in biological energy transfer. mdpi.com

Novel Phosphorylating Reagents Incorporating Dihydrogen Phosphate Moieties

The development of new phosphorylating agents is driven by the need for high selectivity, efficiency, and compatibility with sensitive functional groups, particularly in the synthesis of biologically important molecules like nucleotides and phosphorylated peptides. nih.govacs.org The design of these reagents often focuses on incorporating temporary protecting groups onto the phosphate moiety, which can be removed under specific and mild conditions after the phosphorylation of the target alcohol has occurred.

Design and Synthesis of Chemical Phosphorylation Reagents

The design of modern phosphorylating reagents is a strategic process aimed at overcoming the limitations of classical reagents like phosphoryl chloride, which often lead to a mixture of products. rsc.org A key design principle is the introduction of an "activatable" protecting group on the phosphorus atom. This group serves to control the reactivity of the phosphorylating agent and to ensure that only a single phosphate group is transferred to the substrate.

A prime example of such a designed reagent is 2-chloromethyl-4-nitrophenyl phosphorodichloridate . oup.com Its synthesis begins with the reaction of 2-chloromethyl-4-nitrophenol with phosphoryl chloride. oup.com The resulting phosphorodichloridate is a viscous liquid that can be purified by distillation. oup.com This reagent incorporates a phenyl group substituted with both a nitro group and a chloromethyl group. These electron-withdrawing and reactive groups are crucial for the reagent's function, as they facilitate a sequence of reactions that ultimately lead to the clean formation of the desired alkyl dihydrogen phosphate. oup.com

Another approach involves the synthesis of reagents like benzimidazolium dihydrogen phosphate, created by reacting benzimidazole with phosphoric acid. chemmethod.com This type of catalyst has been explored for its utility in various organic transformations, showcasing the ongoing effort to develop novel phosphate-based reagents. chemmethod.com The synthesis of phosphoramidate (B1195095) prodrugs has also spurred the development of new phosphorochloridates, such as bis(pivaloyloxymethyl)phosphorochloridate, designed for the efficient monophosphorylation of nucleosides. nih.gov

Mechanism-Driven Development of Phosphorylating Agents

The development of new phosphorylating agents is often guided by a deep understanding of reaction mechanisms. The goal is to design a reagent that proceeds through a specific, high-yield pathway while avoiding undesirable side reactions. The mechanism of action of 2-chloromethyl-4-nitrophenyl phosphorodichloridate illustrates this principle perfectly. oup.com

The reaction sequence is as follows:

Initial Phosphorylation : The reagent reacts with an alcohol in the presence of a tertiary amine to form an alkyl 2-chloromethyl-4-nitrophenyl phosphorochloridate intermediate. oup.com

Hydrolysis to a Stable Phosphate : This intermediate is then hydrolyzed to the corresponding alkyl 2-chloromethyl-4-nitrophenyl hydrogen phosphate. oup.com

Intramolecular Activation : When this phosphate is treated with a base like pyridine (B92270), the chloromethyl group reacts with the pyridine to form a pyridinium (B92312) salt. This creates an "inner salt" of 1-(2'-alkyl hydrogen phosphoroxy-5'-nitrobenzyl)pyridinium hydroxide. oup.com This step is a key design feature, transforming the protecting group into a good leaving group.

Final Hydrolysis : The activated inner salt readily undergoes hydrolysis to yield the final alkyl dihydrogen phosphate and a non-interfering pyridinium byproduct in good yields. oup.com

This mechanism-driven design ensures selective monophosphorylation by preventing the formation of di- and triesters, a common problem with less sophisticated reagents. rsc.org The protecting group is not just a placeholder but an active participant in the reaction sequence, enabling its own removal under mild conditions.

Similar mechanism-based strategies are employed in other areas of phosphorylation chemistry. For example, in the design of kinase inhibitors, understanding the phosphoryl transfer mechanism (whether it is associative or dissociative) allows for the rational design of potent and selective inhibitors. researchgate.netnih.gov This highlights a broader trend where a detailed mechanistic understanding enables the creation of highly specific and effective chemical tools for synthesis and biology.

Chemical Reactivity and Mechanistic Investigations of Methyl Dihydrogen Phosphate

Hydrolytic Pathways and Reaction Kinetics

The hydrolysis of methyl dihydrogen phosphate (B84403) has been extensively studied across a wide range of pH values, revealing multiple reaction pathways. rsc.org The rate of hydrolysis is significantly dependent on the pH of the solution, which dictates the predominant ionic form of the phosphate ester. A typical pH-rate profile for simple monoalkyl phosphates shows a very low rate in alkaline solutions, which increases to a maximum around pH 4, decreases to a minimum near pH 0.5, and then rises again in strongly acidic conditions. rsc.org This complex relationship indicates that different species of the ester (monoanion, neutral species, and conjugate acid) hydrolyze through distinct mechanisms. rsc.orgresearchgate.net

Acid-Catalyzed Hydrolysis Mechanisms

In strongly acidic solutions, the hydrolysis of methyl dihydrogen phosphate is acid-catalyzed. datapdf.com Investigations have identified three primary hydrolytic reactions under these conditions, involving the decomposition of the monoanion, the neutral species, and the conjugate acid. researchgate.net Isotope studies using ¹⁸O-enriched water have been crucial in elucidating the specific bonds that are broken during these processes.

The key hydrolytic reactions are:

Decomposition of the monoanion (CH₃OPO₃H⁻): This reaction is predominant at around pH 4, corresponding to the rate maximum, and involves the fission of the phosphorus-oxygen (P-O) bond. rsc.orgdatapdf.com

Decomposition of the neutral species (CH₃OPO₃H₂): This pathway involves the fission of the carbon-oxygen (C-O) bond. rsc.orgresearchgate.net

Decomposition of the conjugate acid (CH₃OH⁺PO₃H₂): In very strong acids, the ester is protonated, and the resulting conjugate acid can decompose via both C-O and P-O bond fission. rsc.orgresearchgate.net

The acid-catalyzed hydrolysis of the neutral species is proportional to the stoichiometric acidity, distinguishing it from tertiary alkyl phosphates like t-butyl dihydrogen phosphate, whose hydrolysis rate is linearly related to the Hammett acidity function (H₀). datapdf.com

Reactive SpeciesPredominant pH RangeBond Fission Type
Monoanion (CH₃OPO₃H⁻)~4P-O
Neutral Species (CH₃OPO₃H₂)~0.5 (minimum rate)C-O
Conjugate Acid (CH₃OH⁺PO₃H₂)<0C-O and P-O

The Arrhenius parameters for the reaction of the monoanion around pH 4 have been determined, with an activation energy (E) of 30.6 ± 0.2 kcal/mole and a pre-exponential factor (A) of 6.47 x 10¹³ sec⁻¹. rsc.org

Influence of Nucleophiles (e.g., Halides) and Solvent Effects on Hydrolysis Rates

The rate of hydrolysis of this compound can be significantly influenced by the presence of nucleophiles and the nature of the solvent. In strongly acidic solutions, the rate of hydrolysis is greatly increased by the presence of halide ions. rsc.org Halides act as nucleophiles, attacking the neutral and conjugate acid species of the this compound. rsc.org This nucleophilic attack proceeds via a simple Sₙ2 displacement on the methyl carbon atom, leading to C-O bond fission. rsc.org

Solvent composition also plays a critical role. The use of dipolar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), as a co-solvent with water can lead to dramatic rate increases for the hydrolysis of phosphate esters. nih.gov For example, the hydrolysis rate of the dianion of p-nitrophenyl phosphate, a related monoester, increases by a factor of 10⁶ to 10⁷ in >95% aqueous DMSO compared to water. nih.gov This acceleration is primarily enthalpic in origin and is attributed to the decreased solvation of the nucleophile (hydroxide) and the phosphate anion in DMSO-rich environments, which raises the ground state energy more than the transition state energy. nih.gov Conversely, for some diester hydrolysis reactions, the rate initially decreases with the addition of organic solvents like DMSO or dioxane before increasing at very high concentrations of the organic co-solvent. nih.gov

ConditionEffect on Hydrolysis RateMechanism
Presence of Halide Ions Increased rate in strong acid rsc.orgNucleophilic attack (Sₙ2) on methyl carbon of neutral and conjugate acid species rsc.org
High concentration of DMSO Dramatically increased rate for monoester dianions nih.govDecreased solvation of ground state reactants, primarily an enthalpic effect nih.gov

Detailed Reaction Coordinate Analysis of Dissociative Hydrolysis

The mechanism of phosphate ester hydrolysis is often debated in terms of being associative or dissociative. nih.govnih.gov An associative mechanism (Aₙ+Dₙ) proceeds through a pentacoordinate phosphorane intermediate, while a dissociative mechanism (Dₙ+Aₙ) involves a short-lived, high-energy metaphosphate intermediate. nih.gov For the hydrolysis of the this compound monoanion, an early proposal suggested the formation of a metaphosphate intermediate. nih.gov

However, substantial evidence now argues against the existence of a free metaphosphate intermediate in most phosphoryl-transfer reactions in solution. nih.gov Modern computational studies, using methods like Quantum Mechanics/Molecular Mechanics (QM/MM), have provided detailed free energy surfaces to analyze the reaction coordinate. nih.govrutgers.edu These studies allow for the mapping of the transition state structure, distinguishing between a "loose" dissociative transition state (where P-O bond cleavage is more advanced than P-nucleophile bond formation) and a "tight" associative transition state (where bond formation is more advanced). nih.gov

For the hydrolysis of the methyl phosphate dianion, computational models have examined both associative and dissociative pathways. diva-portal.org While some calculations suggest a slight preference for a more dissociative pathway for methyl phosphate, the transition state is still considered to be largely concerted (AₙDₙ), with simultaneous bond-breaking and bond-forming. nih.govdiva-portal.org The debate often shifts to the degree of dissociative or associative character in the concerted transition state. nih.govnih.gov The acid-catalyzed hydrolysis of this compound is also accompanied by an exchange of oxygen from the solvent into the non-esterified positions of the phosphate, which could potentially occur via a pentacoordinate intermediate, but does not necessitate it. pnas.org

Esterification Reactions and Phosphate Transfer Chemistry

This compound is a phosphate monoester, formed from the esterification of phosphoric acid with methanol (B129727). wikipedia.org Esterification is a reversible reaction, and the reverse reaction is hydrolysis. wikipedia.org The chemistry of phosphate esters is dominated by phosphate transfer reactions, a class of reactions fundamental to life, where the phosphoryl group (PO₃) is transferred from a donor to an acceptor. capes.gov.bracs.org

Hydrolysis is the most fundamental phosphate transfer reaction, with water acting as the acceptor nucleophile. capes.gov.bracs.org The mechanisms of hydrolysis, involving nucleophilic attack and the role of general acids or bases, serve as models for reactions with other nucleophiles, such as those found in enzyme active sites. acs.org The reactivity in phosphate transfer depends critically on the nucleophile, the leaving group, and the "spectator" groups on the phosphorus atom. capes.gov.bracs.org In this compound, the methyl group is the spectator group, and the hydroxyl groups can be deprotonated, affecting reactivity. Fully ionized mono- and dialkyl phosphates are extremely stable at physiological pH, a crucial factor for their biological roles. capes.gov.br

Non-Enzymatic Reaction Mechanisms Catalyzed by Dihydrogen Phosphate Anions

The dihydrogen phosphate anion (H₂PO₄⁻) itself can act as a catalyst and a significant interacting species in non-enzymatic reactions, primarily through its ability to form strong hydrogen bonds.

Quantum Chemical Elucidation of Catalytic Roles

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to understand the catalytic and interactive role of the dihydrogen phosphate anion. researchgate.netnih.gov These studies reveal that the H₂PO₄⁻ anion can act as a hydrogen-bond donor. nih.gov In studies of synthetic anion receptors, the H₂PO₄⁻ anion was shown to form multiple hydrogen bonds with the receptor molecule. nih.gov

Further computational work on proton-bound complexes, such as the dimer of dihydrogen phosphate and formate, shows that the phosphate moiety is the preferred site for the acidic protons, even when paired with a weaker acid. acs.org This is because the charge is localized on the oxygen atoms of the other anion (formate), which then interact strongly with the hydrogen atoms of the phosphoric acid group. acs.org This ability to engage in specific, directional hydrogen-bonding networks allows the dihydrogen phosphate anion to participate in and stabilize transition states in certain reactions, providing a basis for its role in catalysis. For instance, protic ionic liquids containing the dihydrogen phosphate anion, such as pyridinium (B92312) dihydrogen phosphate, have been studied as catalysts for reactions like esterification, with DFT calculations elucidating the catalytic cycle involving substrate-catalyst interactions. researchgate.net

Proton-Relay Mechanisms in Organic Transformations

The structural characteristics of this compound enable its participation in proton-relay mechanisms, which are crucial in various organic transformations. The dihydrogen phosphate group possesses both proton-donating and proton-accepting capabilities, allowing it to act as a bifunctional catalyst. This dual role facilitates intricate proton-transfer steps within a single reaction sequence.

In enzymatic and biomimetic systems, the phosphate moiety is often involved in intricate hydrogen-bonding networks. These networks can stabilize transition states and facilitate proton transfer over significant distances. For instance, in certain enzymatic reactions, a strategically positioned phosphate group can mediate the transfer of a proton from one part of a substrate to another, or from a substrate to a catalytic residue. nih.gov

Quantum chemical calculations have shed light on the mechanistic details of such proton-relay systems. acs.org Studies on model systems have demonstrated that the dihydrogen phosphate ion can catalyze reactions by acting as a proton-relay mediator. acs.org For example, in the non-enzymatic dehydration of serine residues to form dehydroalanine, the dihydrogen phosphate ion is proposed to interact with multiple sites on the substrate, including the α-proton and the carbonyl oxygen. acs.org This interaction facilitates a two-step mechanism involving enolization and subsequent elimination, with the phosphate ion mediating the necessary proton transfers. acs.org The calculated activation barrier for this process aligns with experimental values for non-enzymatic modifications of amino acid residues, suggesting the viability of this pathway. acs.org

The ability of the phosphate group to engage in such concerted proton movements is a key feature of many biological and synthetic catalytic cycles. acs.org This functionality is not limited to biological systems; in organic synthesis, analogous proton-transfer relays are being explored to achieve selective transformations under mild conditions.

Dephosphorylation Processes and Factors Influencing Reactivity (e.g., methanol-mediated pathways)

The dephosphorylation of this compound, the cleavage of the phosphate ester bond, is a fundamental reaction with significant implications in both chemistry and biology. The reactivity of the phosphate ester is influenced by several factors, including pH, the nature of the attacking nucleophile, and the presence of catalysts.

The hydrolysis of this compound can proceed through different mechanisms depending on the reaction conditions. rsc.orgresearchgate.net Research has shown that the hydrolysis can involve either phosphorus-oxygen or carbon-oxygen bond fission. researchgate.net The pH of the solution plays a critical role, as the protonation state of the phosphate group affects its susceptibility to nucleophilic attack. nih.gov The monoanionic form of a phosphate monoester is generally more reactive towards hydrolysis than the dianionic species. nih.gov

Methanol can play a significant role in the dephosphorylation of phosphate esters, acting as a nucleophile in what is known as a methanol-mediated pathway. Mechanistic studies on related phosphate prodrugs have revealed that in the presence of anhydrous methanol, dealkylation can occur. mdpi.com For instance, the decomposition of a diphosphate (B83284) in methanol can lead to the formation of various products, including monophosphate derivatives and methyl ethers, which supports a nucleophilic substitution mechanism where methanol attacks the benzylic carbon. mdpi.com

The presence of other nucleophiles, such as halide ions, has been shown to enhance the rate of hydrolysis of this compound. smolecule.com This suggests that the reaction mechanism can be influenced by the surrounding chemical environment, providing insights into potential catalytic pathways in enzymatic systems. smolecule.com

FactorInfluence on DephosphorylationMechanistic Detail
pH Affects the protonation state of the phosphate group.The monoanionic form is generally more reactive than the dianionic form due to reduced electrostatic repulsion of the nucleophile. nih.gov
Nucleophile The nature of the attacking species (e.g., water, methanol, halide ions) determines the reaction pathway and rate.Methanol can act as a nucleophile, leading to methanolysis. mdpi.com Halide ions can enhance hydrolysis rates. smolecule.com
Solvent The polarity and protic nature of the solvent can influence reaction rates and mechanisms.Protic solvents like water and methanol can participate directly in the reaction. mdpi.comlookchem.com
Catalysts Acids, bases, and metal ions can catalyze the hydrolysis reaction.Acid catalysis can promote the formation of methanol and dihydrogen phosphate ions. smolecule.com

Intermolecular Interactions and Adduct Formation (e.g., hydrogen bonding in model compounds)

The phosphate group of this compound is a potent hydrogen bond donor and acceptor, enabling it to form strong intermolecular interactions and adducts with other molecules. These interactions are fundamental to its role in supramolecular chemistry and its behavior in condensed phases.

Hydrogen bonding is a dominant force in the crystal structures of phosphate-containing compounds. iucr.orglp.edu.ua The dihydrogen phosphate anion, for example, readily assembles with protonated species to form cyclic, hydrogen-bond-driven supramolecular motifs. iucr.org These interactions are crucial for stabilizing the crystal lattice. iucr.orglp.edu.ua

In solution, particularly in aqueous environments, this compound forms extensive hydrogen bonds with water molecules. solubilityofthings.comacs.org This high degree of hydrogen bonding contributes to its high water solubility. smolecule.comsolubilityofthings.comchemicalbook.com Electronic structure calculations and natural bond orbital analysis have provided a deeper understanding of these interactions. acs.org It has been shown that dihydrogen phosphate forms stronger hydrogen bonds with water compared to metaphosphate. acs.org This is attributed to greater charge transfer and enhanced orbital overlap between the phosphoryl oxygen lone pairs and the antibonding O-H orbital of water. acs.org Furthermore, water complexed to dihydrogen phosphate can act as both a hydrogen bond donor and acceptor, leading to cooperative charge transfer and stronger hydrogen bonds. acs.org

The ability to form specific hydrogen bonding patterns also dictates the interaction of this compound with other organic molecules. mdpi.com In model systems, the intermolecular hydrogen bonds between ammonium (B1175870) groups and phosphate oxygens are key structural determinants. mdpi.com The study of these interactions in simpler model compounds provides valuable insights into the more complex interactions occurring at the active sites of enzymes that process phosphate-containing substrates.

Interacting SpeciesType of InteractionSignificance
Water Strong hydrogen bonding (donor and acceptor)High aqueous solubility. smolecule.comsolubilityofthings.comchemicalbook.com Stabilizes the phosphate ion in solution. acs.org
Protonated Amines (e.g., Mebendazolium) Cyclic hydrogen-bond-driven supramolecular motifsFormation of stable crystalline salts. iucr.org
Other Phosphate Groups Hydrogen bonding between P-OH and P=O groupsCan lead to the formation of dimers and larger aggregates.
Hydroxyl Groups (e.g., in alcohols) Hydrogen bondingInfluences reactivity and solubility in organic solvents. mdpi.com

Catalytic Applications and Mechanistic Insights in Organic Synthesis

Methyl Dihydrogen Phosphate (B84403) as a Brønsted Acid Catalyst

The catalytic activity of methyl dihydrogen phosphate is primarily derived from its ability to act as a Brønsted acid, donating a proton to activate substrates. This acidic nature is central to its function in a variety of synthetic methodologies, including condensation and multi-component reactions. The dihydrogen phosphate anion (H₂PO₄⁻) is a key feature, providing a mildly acidic environment conducive to numerous organic transformations.

Dihydrogen phosphate catalysts have proven effective in promoting various condensation reactions, which are vital for forming carbon-carbon and carbon-heteroatom bonds. These catalysts offer a milder alternative to strong mineral acids like sulfuric acid or phosphoric acid, often leading to higher selectivity and yields. rsc.org

For instance, Brønsted acidic ionic liquids (BAILs) incorporating the dihydrogen phosphate anion have been successfully employed in the synthesis of 1,8-dioxo-octahydroxanthenes. academie-sciences.fr In a comparative study, the ionic liquid [BMIM][H₂PO₄] was used to catalyze the condensation of an aromatic aldehyde with dimedone. The reaction mechanism is believed to involve the activation of the aldehyde carbonyl group by the acidic proton from the dihydrogen phosphate, facilitating the subsequent nucleophilic attack and cyclization steps. academie-sciences.fr

Similarly, N-methyl-2-pyrrolidonium dihydrogen phosphate ([NMP][H₂PO₄]) has been reported as an efficient catalyst for the Pechmann condensation, a method for synthesizing coumarins by reacting phenols with β-ketoesters under solvent-free conditions. rsc.org The use of such catalysts aligns with the principles of green chemistry by providing stable, recyclable, and efficient alternatives to traditional acid catalysts. rsc.org The Prins reaction, an acid-catalyzed condensation of an aldehyde with an olefin, also benefits from phosphate-based catalysts. nih.gov While HZSM-5 zeolites are common, modifying them with cesium dihydrogen phosphate introduces Brønsted acidic P-OH sites that play a crucial role in activating the carbonyl group for the reaction. nih.gov

Table 1: Application of Dihydrogen Phosphate Catalysts in Condensation Reactions

Catalyst Reaction Type Substrates Key Finding
[BMIM][H₂PO₄] Xanthene Synthesis Aromatic aldehyde, Dimedone Effective Brønsted acid catalyst for cyclocondensation. academie-sciences.fr
[NMP][H₂PO₄] Pechmann Condensation Phenols, β-ketoesters Enables solvent-free synthesis of coumarin (B35378) derivatives. rsc.org
CsH₂PO₄/HZSM-5 Prins Reaction Formaldehyde, Isobutene Introduces Brønsted acidity, activating the carbonyl group. nih.gov

This table showcases various dihydrogen phosphate-containing catalysts and their applications in important condensation reactions.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. Dihydrogen phosphate catalysts have emerged as powerful tools for facilitating these complex transformations under mild and often environmentally friendly conditions. arabjchem.orgchemmethod.com

A prominent example is the Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. Ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) supported on mesoporous MCM-41 has been utilized as a recyclable and effective catalyst for this reaction under solvent-free conditions. arabjchem.org The proposed mechanism involves the acid-catalyzed formation of an acyliminium ion intermediate, which then undergoes cyclodehydration to yield the final product. arabjchem.org

Another significant application is the synthesis of α-aminonitriles via the Strecker reaction, involving an aldehyde, an amine, and a cyanide source. Sodium dihydrogen phosphate (NaH₂PO₄) has been shown to be an inexpensive and efficient catalyst for the one-pot, three-component reaction between aldehydes, anilines, and trimethylsilyl (B98337) cyanide (TMSCN) at room temperature. lew.ro The catalyst's mild acidity is sufficient to promote the reaction, which proceeds smoothly for various aromatic aldehydes, regardless of the electronic nature of their substituents. lew.ro Similarly, NaH₂PO₄ has been used to catalyze the synthesis of α-aminophosphonates from an aldehyde, an amine, and a phosphite (B83602) ester under solvent-free conditions. researchgate.net

Table 2: Performance of Sodium Dihydrogen Phosphate in α-Aminonitrile Synthesis

Aldehyde Amine Time (min) Yield (%)
4-Chlorobenzaldehyde Aniline 20 94
4-Methylbenzaldehyde Aniline 30 88
4-Nitrobenzaldehyde Aniline 20 95
4-Fluorobenzaldehyde Aniline 20 93

Data sourced from a study on the three-component synthesis of α-aminonitriles using NaH₂PO₄ as a catalyst. lew.ro

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. diva-portal.orgresearchgate.net this compound and related dihydrogen phosphate salts align well with these principles.

Many of the catalytic applications discussed previously, such as the synthesis of DHPMs and α-aminonitriles, are performed under solvent-free conditions or in aqueous media, significantly reducing the reliance on volatile and often toxic organic solvents. arabjchem.orglew.rochemmethod.com For instance, the synthesis of pyrano[2,3-d]pyrimidines using benzimidazolium dihydrogen phosphate as a catalyst is performed in a water/ethanol mixture, simplifying work-up and minimizing waste. chemmethod.comchemmethod.com

Applications in Multi-Component Reactions

Phase Transfer Catalysis Utilizing Dihydrogen Phosphate Species

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This is achieved by a catalyst, the phase transfer agent, which transports a reactant across the phase boundary. While quaternary ammonium salts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) are common, those with a dihydrogen phosphate anion offer unique advantages. phasetransfercatalysis.com

Tetrabutylammonium dihydrogen phosphate (TBA-DHP) is a well-studied phase transfer catalyst. ontosight.ai The bulky, lipophilic tetrabutylammonium cation is capable of forming an ion pair with the dihydrogen phosphate anion, solubilizing it and transporting it into the organic phase. This enables the H₂PO₄⁻ anion to act as a proton donor or a nucleophile in the organic medium, accelerating reactions that would otherwise be very slow due to phase incompatibility. ontosight.ai

This methodology has been applied to the epoxidation of olefins. researchgate.net In a system using hydrogen peroxide as the oxidant, the addition of a dihydrogen phosphate salt can provide a buffering capacity, preventing the hydrolysis of the newly formed epoxide ring, thus improving selectivity. researchgate.net Dihydrogen phosphate species can also participate in the oxidation of cyclohexene (B86901) in biphasic systems, where catalysts like methyltrioctylammonium dihydrogen phosphate are synthesized for this purpose. acs.org The dual functionality of these compounds as both a phase-transfer agent and an ion-pairing agent underpins their utility in enhancing reaction efficiency and product yields.

Catalytic Activity in Degradation and Transformation Processes

This compound, as a protic and phosphate-containing compound, can play a role in the transformation and degradation of certain materials, a notable example being black phosphorus (BP). Black phosphorus is a two-dimensional layered material with promising electronic properties, but it suffers from poor environmental stability, readily degrading in the presence of oxygen and water. doi.orgnih.gov

The degradation of BP is an oxidative process where the phosphorus atoms are converted to various phosphorus oxyacids. doi.org This transformation is catalyzed by the presence of protic solvents and oxidants. The degradation pathway involves the formation of species like PO₂³⁻, PO₃³⁻, and ultimately stable PO₄³⁻ (phosphate) on the surface of the BP flakes. doi.orgnih.gov

In protic solvents like water or alcohols, the degradation is accelerated. A study on the degradation of BP in a methanolic solution identified oxidation products that included dimethyl phosphate and monomethyl phosphite, indicating that the solvent participates directly in the reaction with the BP surface. doi.org Therefore, an aqueous solution containing this compound would provide a source of both protons (H⁺) and water, which are known to facilitate the degradation cascade of BP into phosphoric acid and related phosphate species. The presence of the phosphate anion itself can contribute to the formation of a passivating, yet ultimately degrading, layer of oxidized phosphorus on the material's surface. nih.gov Research has also shown that the degradation of BP can be significantly suppressed by using ionic liquids, which can passivate the surface and prevent interaction with water and oxygen. nih.gov

Materials Science and Advanced System Applications of Methyl Dihydrogen Phosphate

Integration into Polymer Systems and Nanocomposites

The incorporation of dihydrogen phosphate (B84403) moieties into polymer structures can impart desirable characteristics, such as improved adhesion and modified mechanical properties. While methyl dihydrogen phosphate itself is a fundamental building block lookchem.com, its functionalized derivatives are more commonly used in polymerization reactions.

Functionalized dihydrogen phosphates containing polymerizable groups, such as (meth)acrylamides or (meth)acrylates, serve as reactive monomers in various polymerization processes. researchgate.netgoogle.com These monomers are noted for their high reactivity in free-radical copolymerization. researchgate.net For example, 1,3-bis(methacrylamido)propan-2-yl dihydrogen phosphate, a derivative, demonstrates very high free-radical polymerizability, which is advantageous for applications like photo-curing adhesives. rsc.org

The primary role of these phosphate-containing monomers is often to act as adhesion promoters. nih.gov In dentistry, 10-methacryloyloxydecyl dihydrogen phosphate (M10P) is a key adhesive monomer in metal primers, where it promotes polymerization with resin monomers to enhance the bond between metal and resin materials. nih.gov Similarly, (meth)acryloyloxyalkyl dihydrogen phosphates are used in dental adhesives and as monomers in structural adhesives and coating materials for metals. google.com

The integration of dihydrogen phosphate groups into polymer matrices significantly enhances material properties, most notably adhesion. Monomers like 5-methacrylamidopentyl dihydrogen phosphate are capable of mediating strong bonds between restorative composites and dental surfaces like enamel and dentin under self-etching conditions. researchgate.net This strong, water-resistant adhesion is also observed with (meth)acryloyloxyalkyl dihydrogen phosphates on both metals and teeth. google.com The adhesive capability stems from the phosphate groups, which can form durable, hydrophobic monolayers on substrates such as silver. nih.gov

Beyond adhesion, the incorporation of dihydrogen phosphate moieties can influence the mechanical and optical properties of materials. In the semi-organic compound 2-methyl imidazolium (B1220033) dihydrogen phosphate (2MIDP), the combination of the organic cation and the dihydrogen phosphate anion results in a material with specific mechanical characteristics. daneshyari.com Research on 2MIDP single crystals has quantified several of these properties. daneshyari.com

Table 1: Mechanical Properties of 2-Methyl Imidazolium Dihydrogen Phosphate (2MIDP)

PropertyValue/DescriptionSource
Vickers Hardness Number (Hv)Assessed using a Vicker's microhardness tester. daneshyari.com
Stiffness Constant (C11)Determined from mechanical assessment. daneshyari.com
Yield Strength (σv)Calculated from microhardness testing. daneshyari.com
Fracture Toughness (Kc)Evaluated to understand crack resistance. daneshyari.com
Brittleness Index (Bi)Assessed as part of the mechanical characterization. daneshyari.com

Role in Polymerization Processes

Crystal Engineering and Supramolecular Assembly

In crystal engineering, the dihydrogen phosphate anion (H₂PO₄⁻) is a versatile building block due to its ability to form robust and predictable hydrogen-bonding patterns. This allows for the rational design of complex supramolecular architectures.

The structure of materials containing dihydrogen phosphate is often directed by an organic cation, which acts as a template for the assembly of the inorganic anions. researchgate.netscholaris.ca This templating effect guides the dihydrogen phosphate ions to form specific, repeating arrangements such as one-dimensional chains or two-dimensional layers. researchgate.netnih.gov

Hydrogen bonding is the dominant force governing the crystal packing in dihydrogen phosphate-based materials. The most significant interaction is the O–H⋯O hydrogen bond between the dihydrogen phosphate anions themselves. nih.govus.es This interaction is responsible for linking the anions "head to tail" into infinite chains, which serve as the backbone of the crystal structure. us.esnih.gov

These inorganic chains are further interconnected by the organic cations through a network of charge-assisted N–H⋯O hydrogen bonds. nih.govresearchgate.netiucr.org In 2-amino-4-methylpyrimidinium dihydrogen phosphate, for example, the cations are linked to the phosphate chains via two distinct types of N–H⋯O bonds, which stabilizes the crystal packing. nih.govresearchgate.net The combination of O–H⋯O and N–H⋯O bonds creates extensive, robust frameworks. nih.govresearchgate.net In some hydrated structures, such as tetramethylammonium (B1211777) dihydrogen phosphate hemihydrate, water molecules also participate in the network, connecting the anionic chains through additional O–H⋯O bonds to form three-dimensional structures. nih.gov

Table 2: Hydrogen-Bond Geometry in 2-Amino-4-methylpyrimidinium Dihydrogen Phosphate

Bond (D–H···A)D–H Distance (Å)H···A Distance (Å)D···A Distance (Å)D–H···A Angle (°)Source
O1–H1···O4i0.821.802.6100 (18)168 iucr.org
N1–H1N···O2ii0.862.142.941 (2)156 iucr.org
Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y, z-1.

Templating Phosphate-Based Frameworks

Hybrid Organic-Inorganic Materials Based on Dihydrogen Phosphates

Hybrid organic-inorganic materials based on dihydrogen phosphates are a significant class of compounds that combine the properties of both organic and inorganic components within a single crystal lattice. researchgate.netlpnu.ua These materials are typically synthesized through acid-base reactions between an organic amine and phosphoric acid, resulting in crystalline salts with unique structural and physicochemical characteristics. researchgate.netlpnu.ua They merge the functional tunability and structural diversity of organic molecules with the thermal and mechanical stability of the inorganic phosphate network. lpnu.ua

A prominent example is 2-methyl imidazolium dihydrogen phosphate (2MIDP), a semi-organic material grown by slow evaporation. daneshyari.comresearchgate.net X-ray diffraction studies revealed that 2MIDP crystallizes in the monoclinic system with the P21/c space group and is thermally stable up to 200 °C. daneshyari.comresearchgate.net Such materials are explored for applications in fields like non-linear optics. researchgate.net Another example is N-(Dicyclopropylmethylamino)-4,5-dihydro-1,3-oxazolium dihydrogenphosphate, which crystallizes in the triclinic P-1 space group. lpnu.uaresearchgate.netlp.edu.ua The study of these hybrid systems offers a creative avenue for developing new materials with novel and potentially synergistic properties. daneshyari.com

Table 3: Examples of Hybrid Organic-Inorganic Dihydrogen Phosphate Materials

Compound NameCrystal SystemSpace GroupKey CharacteristicsSource
2-Methyl Imidazolium Dihydrogen Phosphate (2MIDP)MonoclinicP21/cThermally stable to 200°C; exhibits nonlinear optical properties. daneshyari.comresearchgate.net
2-Amino-4-methylpyrimidinium Dihydrogen PhosphateTriclinicP-1Forms 1D anionic chains via O-H···O bonds; potential proton conductivity. nih.goviucr.org
N-(Dicyclopropylmethylamino)-4,5-dihydro-1,3-oxazolium Dihydrogen PhosphateTriclinicP-1Synthesized via room temperature acid-base reaction. lpnu.uaresearchgate.netlp.edu.ua
(2-hydroxyethyl) trimethylammonium Dihydrogen PhosphateTriclinicP-1Grown via solution growth method at room temperature. researchgate.netdntb.gov.ua

Synthesis and Structural Characterization of Hybrid Compounds

Hybrid compounds incorporating this compound are a subject of growing interest due to their versatile structural motifs and potential applications. The synthesis of these materials often involves solution-based methods, such as slow evaporation at room temperature, which allows for the controlled growth of single crystals suitable for structural analysis.

A notable example is the synthesis of 2-methyl imidazolium dihydrogen phosphate (2MIDP), a semi-organic compound prepared by the slow evaporation solution growth technique. researchgate.net Structural characterization using single-crystal X-ray diffraction (XRD) revealed that 2MIDP crystallizes in the monoclinic system with the P21/c space group, forming a self-assembled supramolecular framework. researchgate.net Spectroscopic techniques like Fourier-transform infrared (FT-IR), UV-Vis-NIR, and nuclear magnetic resonance (NMR) have been employed to confirm the molecular structure of such compounds. researchgate.net

Similarly, (2-hydroxyethyl) trimethylammonium dihydrogen phosphate ([2-HDETDHP]) was synthesized via the controlled slow evaporation method. researchgate.net X-ray crystallography confirmed its triclinic structure. researchgate.net In the case of 2-amino-3-methylpyridinium dihydrogenmonophosphate, synthesis also proceeded through slow evaporation, resulting in crystals belonging to the orthorhombic space group Pca21. researchgate.net The structure of this compound is characterized by infinite (H₂PO₄⁻)n chains linked by hydrogen bonds. researchgate.nettandfonline.com

The structural analysis of these hybrid compounds often reveals intricate hydrogen-bonding networks. For instance, in [2-HDETDHP], Hirshfeld surface analysis was used to investigate intermolecular hydrogen bonding, showing that O•••H and H•••H interactions are dominant. researchgate.net These hydrogen bonds play a crucial role in the formation of three-dimensional networks, connecting inorganic phosphate groups with the organic cations. researchgate.nettandfonline.com

Table 1: Crystallographic Data for this compound Hybrid Compounds

CompoundFormulaCrystal SystemSpace GroupReference
2-methyl imidazolium dihydrogen phosphate (2MIDP)-MonoclinicP21/c researchgate.net
(2-hydroxyethyl) trimethylammonium dihydrogen phosphate ([2-HDETDHP])C₅H₁₄NO⁺, H₂PO₄⁻TriclinicP-1 researchgate.net
2-amino-3-methylpyridinium dihydrogenmonophosphate(C₆H₉N₂)H₂PO₄OrthorhombicPca21 researchgate.net
2-amino-3-methylpyridinium dihydrogenmonophosphate-TriclinicP-1 tandfonline.com

Nonlinear Optical (NLO) Properties and Photonic Applications

Hybrid materials based on this compound have emerged as promising candidates for nonlinear optical (NLO) applications. The combination of organic molecules with high polarizability and inorganic phosphate groups can lead to materials with significant second- and third-order NLO responses.

The suitability of these compounds for NLO applications is often first assessed by their optical transparency. For example, UV-Vis-NIR spectroscopy of 2-methyl imidazolium dihydrogen phosphate (2MIDP) and (2-hydroxyethyl) trimethylammonium dihydrogen phosphate ([2-HDETDHP]) demonstrated their transparency in the visible and near-IR regions, a prerequisite for many photonic applications. researchgate.netresearchgate.net

Third-order NLO properties are a key area of investigation. Z-scan measurements on 2MIDP single crystals, using both femtosecond and picosecond lasers, revealed two-photon reverse saturable absorption. The enhanced NLO properties observed with the femtosecond laser suggest the potential of 2MIDP for optical limiting applications. Similarly, 4-acetylanilinium dihydrogen phosphate (4AADP), another organic-inorganic hybrid, was identified as a novel third-order NLO material. researchgate.net

The design of NLO materials often focuses on creating non-centrosymmetric crystal structures. 2-amino-5-nitropyridinium-dihydrogen phosphate (2A5NPDP) was specifically designed for high NLO efficiency by arranging highly polarizable organic molecules in a polar order between phosphate polyanion sheets. optica.org This material exhibits favorable phase-matching conditions for second-harmonic generation (SHG) in the 1-μm region. optica.org The SHG efficiency of some of these hybrid crystals has been found to be significantly higher than that of the standard inorganic NLO material, potassium dihydrogen phosphate (KDP). researchgate.net For instance, one study reported an SHG efficiency about 1.5 times that of KDP. researchgate.net

The development of these hybrid crystals holds potential for the future design and synthesis of large, high-quality NLO materials for various photonic and optoelectronic devices. researchgate.netresearchgate.net

Table 2: NLO Properties of this compound-Related Hybrid Compounds

CompoundNLO Property InvestigatedKey FindingPotential ApplicationReference
2-methyl imidazolium dihydrogen phosphate (2MIDP)Third-order NLO (Z-scan)Two-photon reverse saturable absorptionOptical limiting
4-acetylanilinium dihydrogen phosphate (4AADP)Third-order NLONovel third-order NLO materialPhotonic and optoelectronic devices researchgate.net
2-amino-5-nitropyridinium-dihydrogen phosphate (2A5NPDP)Second-order NLO (SHG)Favorable phase-matching for SHGTerahertz generation optica.orgacs.org
l-Lysine-l-Aspartic acid (LLA)Second-order NLO (SHG)SHG efficiency 1.5 times that of KDPNonlinear optical devices researchgate.net

Coordination Chemistry in Organophosphate Frameworks (e.g., 2D zinc organophosphates)

This compound and its derivatives serve as versatile building blocks in the coordination chemistry of organophosphate frameworks, leading to the formation of materials with diverse dimensionalities and properties. The phosphate groups can coordinate to metal ions, while the organic component allows for structural diversity and functionalization.

A significant area of research is the development of two-dimensional (2D) zinc organophosphates. A 2D framework, zinc organophosphate [Zn(tmbiph)(solv)]₂, was developed using a rationally designed organic bisphosphate ligand. acs.org The structure, determined by single-crystal X-ray diffraction, features an eight-membered ring core and does not require an ancillary ligand as both phosphate groups participate in coordination. acs.org This material has shown potential as a corrosion inhibitor for mild steel. acs.org

The dimensionality of zinc phosphate frameworks can be controlled through the choice of auxiliary ligands. The reaction of a 2,6-diisopropylphenyl ester of phosphoric acid with zinc acetate (B1210297) yields a tetrameric zinc phosphate cubane. researchgate.net By exchanging the coordinated methanol (B129727) with various pyridinic ligands, it is possible to construct 0D, 1D, 2D, and 3D supramolecular assemblies through inter-cubane hydrogen bonding. researchgate.net For example, using 2-hydroxypyridine (B17775) or 2-methylimidazole (B133640) as the exo-cubane ligand leads to the formation of 2D assemblies. researchgate.net

Hydrothermal synthesis is another common method for creating open-framework zinc phosphates. In the presence of a tetramine (B166960) like triethylenetetramine, a variety of structures including 1D ladders, 2D layers, and 3D networks have been synthesized. acs.org The final structure is sensitive to the reaction conditions, such as the relative concentrations of the amine and phosphoric acid. acs.org

Furthermore, zinc(II) complexes with ligands containing benzimidazole (B57391) and phosphate groups have been designed as artificial catalysts for the hydrolysis of organophosphorus compounds. mdpi.com These complexes can also be used in the construction of biomimetic sensors for the detection of toxic organophosphate pesticides. mdpi.com The coordination environment around the zinc(II) center, which can be square-pyramidal, is crucial for its catalytic activity. mdpi.com

Table 3: Examples of this compound in Organophosphate Frameworks

Framework/ComplexMetal IonDimensionalitySynthesis MethodKey Feature/ApplicationReference
[Zn(tmbiph)(solv)]₂Zinc2DSolution-based8-membered ring core, corrosion inhibitor acs.org
[(ArO)PO₃Zn(L)]₄Zinc0D, 1D, 2D, 3DLigand exchangeControlled dimensionality via auxiliary ligands researchgate.net
Open-framework zinc phosphatesZinc1D, 2D, 3DHydrothermalStructure depends on reactant concentrations acs.org
Zn(AMB)₂ClZinc0D (Mononuclear complex)Solution-basedArtificial catalyst for organophosphate hydrolysis mdpi.com

Computational and Theoretical Chemistry Studies of Methyl Dihydrogen Phosphate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of methyl dihydrogen phosphate (B84403). These methods provide insights into the molecule's geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) has become a important tool for studying organophosphorus compounds due to its balance of computational cost and accuracy. lpnu.uanih.gov The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed in conjunction with various basis sets to investigate the properties of dihydrogen phosphate-containing systems. nih.govuctm.edu For instance, studies on related dihydrogen phosphate compounds have utilized the 6-311G(d,p) and 6-31+G(d,p) basis sets to optimize molecular geometries and calculate vibrational frequencies and electronic properties. nih.govresearchgate.net The selection of an appropriate basis set is crucial for obtaining reliable results; larger basis sets with polarization and diffuse functions, such as 6-311++G(d,p), are often used to accurately describe the electronic distribution, especially in anionic species and for calculating properties like molecular electrostatic potential. researchgate.net

Solid-state DFT calculations, using generalized gradient approximations (GGA) like the Perdew-Burke-Ernzerhof (PBE) functional, have also been applied to crystalline structures containing dihydrogen phosphate moieties to understand packing effects and intermolecular interactions. iucr.org The choice of functional and basis set is validated by comparing calculated structural parameters with experimental data from X-ray crystallography, ensuring the computational model's accuracy. lpnu.uaresearchgate.net

For a more rigorous characterization, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed. acs.org Methods like Møller-Plesset perturbation theory (MP2) provide a higher level of theory for capturing electron correlation effects, which are important for accurate energy and property calculations. nih.gov For example, the optimization of the molecular structure of methyl phosphate and its anions has been performed at the MP2/6-31G* level to serve as a basis for developing polarizable force fields. nih.gov

Ab initio molecular dynamics simulations have also been used to study the behavior of dihydrogen phosphate anions in hydrated environments, providing insights into dynamic processes and large-amplitude motions. acs.org These high-level calculations are crucial for validating results from more computationally efficient methods like DFT and for providing benchmark data for parameterizing classical force fields used in molecular dynamics simulations of larger biomolecular systems. smolecule.comnih.gov

Density Functional Theory (DFT) Approaches and Basis Set Selection

Molecular Reactivity and Stability Assessments

Computational methods are extensively used to assess the reactivity and stability of methyl dihydrogen phosphate and related compounds through the analysis of various molecular properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, acting as electron donor and acceptor orbitals, respectively. uctm.eduresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for characterizing the kinetic stability and chemical reactivity of a molecule. uctm.edu A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. iucr.orggrafiati.com

In studies of dihydrogen phosphate-containing compounds, FMO analysis reveals that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. researchgate.net This analysis helps to predict the sites susceptible to electrophilic and nucleophilic attack. uctm.edu The HOMO-LUMO gap is calculated using the energies of these orbitals, which are obtained from quantum chemical calculations, typically at the DFT level. lp.edu.ua

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uctm.edu The MEP surface is color-coded to represent different potential values: red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor areas, prone to nucleophilic attack). lpnu.uauctm.edu Green and yellow areas represent intermediate potentials. uctm.edu

For molecules with dihydrogen phosphate groups, MEP maps typically show the most negative potential around the oxygen atoms of the phosphate group, highlighting these as the primary sites for interaction with electrophiles or for forming hydrogen bonds. lpnu.uauctm.edu The MEP is calculated from the optimized molecular structure using quantum chemical methods and provides a visual guide to the molecule's reactive behavior. lp.edu.uamdpi.com

Local reactivity is described by Fukui functions, which indicate the change in electron density at a specific atomic site when an electron is added to or removed from the system. hackernoon.comjoaquinbarroso.com The Fukui function f+(r) identifies sites for nucleophilic attack (where an added electron is most stabilized), while f-(r) points to sites for electrophilic attack (from where an electron is most easily removed). hackernoon.comrowansci.com A dual descriptor, Δf(r), can further distinguish between nucleophilic and electrophilic sites with greater precision. hackernoon.com These descriptors are calculated using the electron populations of the neutral, anionic, and cationic species of the molecule, which are obtained from single-point energy calculations on the optimized neutral geometry. joaquinbarroso.comresearchgate.net This analysis provides a more detailed and quantitative picture of reactivity than MEP maps alone. lpnu.ua

Molecular Electrostatic Potential (MEP) Mapping

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate reaction mechanisms of phosphate esters, with this compound (CH₃OPO(OH)₂) serving as a crucial model system due to its structural simplicity. core.ac.uk Theoretical investigations provide detailed insights into reaction pathways, transition states, and the influence of the surrounding environment, which are often difficult to discern through experimental methods alone.

Transition State Theory and Activation Energy Calculations

Transition State Theory (TST) is a fundamental concept in computational chemistry used to understand and quantify the rates of chemical reactions. By locating the transition state—a first-order saddle point on the potential energy surface—researchers can calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for reactants to transform into products. nih.gov For the hydrolysis of this compound, computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory are employed to model the reaction pathway. nih.gov

The hydrolysis of phosphate monoesters can proceed through different mechanistic pathways, often categorized as associative, dissociative, or concerted. In a dissociative mechanism, the breaking of the P-O ester bond precedes the formation of the new bond with the nucleophile (e.g., water), often involving a metaphosphate-like transition state. nih.gov Conversely, an associative mechanism involves the formation of a pentacoordinate intermediate. Computational studies on this compound and similar monoesters investigate the energetics of these pathways. For instance, calculations on the hydrolysis of phosphate monoesters explore whether the reaction proceeds through a loose, metaphosphate-like transition state or a tighter, more associative one. nih.gov

Kinetic studies have identified various hydrolytic reactions for this compound depending on the pH. These include the decomposition of the monoanion with phosphorus-oxygen bond fission and reactions of the neutral species and its conjugate acid involving carbon-oxygen bond fission. acs.org Computational models help to calculate the activation energies for these different pathways. For example, in related phosphate ester hydrolysis reactions, activation energies have been calculated to be in the range of 20-30 kcal/mol, depending on the specific mechanism and the level of theory used. rutgers.edu While specific activation energy values for every pathway of this compound hydrolysis are highly dependent on the computational model and solvent representation, theoretical calculations consistently aid in determining the most favorable reaction channels under different conditions.

Table 1: Theoretical Approaches to Reaction Mechanism Studies

Theoretical Method Application in this compound Studies Insights Gained
Density Functional Theory (DFT) Geometry optimization of reactants, products, and transition states. Provides detailed structural information and relative energies of species along the reaction coordinate.
Møller-Plesset Perturbation Theory (MP2) Single-point energy calculations for more accurate energy determination. Refines the energy profile of the reaction, leading to more reliable activation energy estimates.
Intrinsic Reaction Coordinate (IRC) Confirms that a calculated transition state connects the correct reactants and products. Validates the computed reaction pathway.

Role of Solvation Models (e.g., Polarizable Continuum Model)

Reactions in solution are significantly influenced by the solvent. Computational solvation models are therefore essential for accurately predicting reaction mechanisms and energetics. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium rather than individual molecules. liverpool.ac.uk This approach significantly reduces the computational cost while still accounting for the electrostatic effects of the solvent. liverpool.ac.uk

In the context of this compound hydrolysis, PCM is used to model the aqueous environment. core.ac.ukcapes.gov.br The model creates a solute-shaped cavity within the dielectric continuum, and the solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute. liverpool.ac.uk This solute-solvent interaction is incorporated into the quantum mechanical Hamiltonian, allowing for the calculation of energies and geometries in the presence of the solvent.

For reactions involving charged species, such as the hydrolysis of the this compound anion, solvation effects are particularly crucial. The solvent stabilizes charged intermediates and transition states, which can dramatically alter the activation energy and even the preferred reaction mechanism compared to the gas phase. rutgers.edu Some studies employ a hybrid approach, combining the implicit PCM with a few explicit solvent molecules placed in key positions, such as hydrogen-bonding to the phosphate group or the attacking nucleophile. This "cluster-continuum" model can provide a more detailed and accurate description of specific solvent interactions, like proton transfer, which are critical in many hydrolysis reactions.

The choice of solvation model can significantly impact the calculated results. For instance, different PCM variations (e.g., IEF-PCM, C-PCM) or other models like the SMD solvation model might be chosen depending on the specific system and properties being investigated. core.ac.ukacs.org These models are crucial for obtaining results that are comparable to experimental data, which are typically measured in solution.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be correlated with experimental spectra to aid in structural elucidation and the interpretation of vibrational and electronic properties.

Vibrational Spectroscopy Simulations (FT-IR, Raman) and Potential Energy Distribution

Theoretical calculations, primarily using DFT methods, can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.gov For compounds like this compound, computational simulations of its vibrational spectra are invaluable for assigning the various vibrational modes of the molecule. researchgate.netresearchgate.net

The process typically involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. researchgate.net

A key aspect of interpreting calculated vibrational spectra is the Potential Energy Distribution (PED) analysis. researchgate.net PED provides a quantitative breakdown of how much each internal coordinate (e.g., bond stretching, angle bending, torsional rotation) contributes to a particular normal mode of vibration. This allows for a precise and unambiguous assignment of each peak in the calculated spectrum to a specific molecular motion. For example, in related dihydrogen phosphate compounds, PED analysis has been used to assign the stretching and bending modes of the P-O, P=O, and O-H bonds, as well as the vibrations of the methyl group. researchgate.net

Table 2: Computationally Predicted Vibrational Modes

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
O-H Stretching 3000 - 3600 Stretching of the hydroxyl groups on the phosphate.
C-H Stretching 2800 - 3000 Symmetric and asymmetric stretching of the methyl group.
P=O Stretching 1200 - 1300 Stretching of the phosphoryl double bond.
P-O-C Stretching 1000 - 1100 Stretching of the phosphorus-ester oxygen-carbon framework.
P-(OH)₂ Bending 800 - 950 Bending and wagging motions of the dihydrogen phosphate group.

Note: These are general ranges and the precise values for this compound would be determined by specific DFT calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO method)

Computational methods are also extensively used to predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govresearchgate.net

The GIAO method, typically used in conjunction with DFT, calculates the magnetic shielding of each nucleus in the molecule. conicet.gov.ar The absolute shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts is dependent on the level of theory, the basis set used, and the inclusion of solvent effects, often modeled with PCM. science.gov

For this compound, GIAO calculations can predict the ¹H, ¹³C, and ³¹P chemical shifts. Correlating these predicted values with experimental NMR data can confirm the molecular structure and provide insights into the electronic environment of the nuclei. researchgate.net This is particularly useful for complex molecules or for distinguishing between different isomers or conformations. The accuracy of these predictions has reached a level where they are a powerful tool in structural assignment. nih.gov

Intermolecular Interactions and Crystal Lattice Dynamics

The solid-state properties of a compound are governed by the arrangement of molecules in the crystal lattice and the intermolecular forces that hold them together. Computational methods provide a way to study these interactions and the resulting crystal structure.

For organic phosphate compounds, hydrogen bonding is a dominant intermolecular interaction. In the crystal structure of compounds containing dihydrogen phosphate anions, extensive networks of O-H···O hydrogen bonds are typically observed, linking the phosphate groups to each other and to other functional groups in the molecule. biointerfaceresearch.comacs.org

Molecular Dynamics (MD) simulations can be used to study the dynamics of the crystal lattice. By simulating the motion of atoms and molecules over time, MD can provide insights into phase transitions, diffusion, and rotational motions within the solid state. nih.govscispace.com For ionic compounds like this compound, MD simulations can elucidate how the cations and anions are packed and how they move at different temperatures. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For phosphate-containing molecules, specialized force fields are often developed and validated against quantum mechanical calculations and experimental data. smolecule.comnih.gov

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. biointerfaceresearch.com This technique maps the electron distribution of a molecule in its crystalline environment, providing insights into how neighboring molecules interact. The analysis generates a unique three-dimensional surface for a molecule, with the surface colored according to various properties to highlight intermolecular contacts.

A key mapped property is the normalized contact distance, dnorm, which is derived from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface). biointerfaceresearch.comlpnu.ua The dnorm value is negative for intermolecular contacts shorter than the van der Waals radii, indicating close interactions, and positive for longer contacts. These are typically visualized with a red-white-blue color scheme, where red spots highlight significant interactions like hydrogen bonds, white areas represent contacts at the van der Waals separation, and blue regions indicate longer contacts. biointerfaceresearch.comlp.edu.ua

While a specific Hirshfeld analysis for this compound is not present in the surveyed literature, analyses of other organic dihydrogen phosphates reveal common patterns. For instance, in many of these crystals, the interactions are dominated by hydrogen bonds. lpnu.uaresearchgate.net

The following table summarizes typical intermolecular contact contributions found in the Hirshfeld surface analyses of various organic-inorganic dihydrogen phosphate hybrid compounds, which provides a model for what might be expected for this compound.

Intermolecular ContactTypical Contribution Range (%) in Analogous Dihydrogen PhosphatesReference
H···H17.0 - 63.3 lpnu.ualp.edu.ua
O···H / H···O32.2 - 44.1 lpnu.ualp.edu.uaresearchgate.net
C···H / H···C2.5 - 17.9 lpnu.ua

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions in Solid State

The solid-state structure of phosphate-containing compounds is heavily influenced by a network of hydrogen bonds and other non-covalent interactions. springer.comnih.gov For this compound, the dihydrogen phosphate group (H₂PO₄⁻) is the primary driver of these interactions.

The H₂PO₄⁻ moiety contains two hydroxyl groups (P-OH), which are strong hydrogen bond donors, and two phosphoryl oxygens (P=O), which are strong hydrogen bond acceptors. iucr.org This functionality allows for the formation of extensive and robust hydrogen-bonding networks. In the crystal structures of numerous organic dihydrogen phosphates, the H₂PO₄⁻ anions self-assemble into characteristic motifs, such as one-dimensional chains or two-dimensional sheets, via strong O–H···O hydrogen bonds. nih.govresearchgate.netiucr.org These networks are a defining feature and are crucial for the cohesion and stability of the crystal lattice. nih.gov

In a hypothetical solid-state structure of this compound, the primary interactions would be these O–H···O hydrogen bonds linking the phosphate groups. The replacement of one hydroxyl group of phosphoric acid with a methyl group reduces the number of strong hydrogen bond donor sites compared to phosphoric acid or the dihydrogen phosphate anion in an inorganic salt. acs.org A study comparing benzimidazolium phosphate and benzimidazolium methane (B114726) phosphonate (B1237965) highlighted that changing a hydroxyl for a methyl group alters the number and dynamics of the hydrogen bonds associated with the anion. acs.org

The table below details the types of non-covalent interactions expected in solid-state this compound, based on the known behavior of its functional groups in similar crystalline environments.

Interaction TypeParticipating GroupsTypical Role in StructureReference
Strong Hydrogen BondP-O-H (donor) and P=O (acceptor)Forms primary structural motifs (chains, layers); dictates crystal packing. nih.govresearchgate.netiucr.org
Weak Hydrogen BondC-H (donor) and P=O (acceptor)Provides secondary stabilization; links organic and inorganic moieties. researchgate.net
Van der Waals ForcesAll atoms, particularly the methyl groupContribute to overall crystal cohesion and efficient packing. lp.edu.ua
Dipole-Dipole InteractionsPolar P-O and O-H bondsInfluence molecular orientation and contribute to lattice energy.

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl Dihydrogen Phosphate Research

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy, which includes FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the presence of specific functional groups and the nature of chemical bonds, making them vital for the structural confirmation of compounds like methyl dihydrogen phosphate (B84403). surfacesciencewestern.com

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.net It is particularly effective for identifying hetero-nuclear functional groups and polar bonds, such as the O-H, P=O, and P-O bonds in the dihydrogen phosphate moiety. surfacesciencewestern.com

The FT-IR spectrum of a dihydrogen phosphate compound provides a unique molecular signature. researchgate.net Studies on various organic and inorganic dihydrogen phosphates have identified characteristic absorption bands. scirp.org For example, the strong band associated with the O-H stretching vibration is typically observed in the high-frequency region. scirp.org The vibrations of the phosphate group itself, such as the P=O stretching and the asymmetric and symmetric stretching of the PO₂ group, give rise to strong absorptions in the fingerprint region (approximately 1300-900 cm⁻¹). uu.nlresearchgate.net The presence and precise position of these bands can confirm the molecular structure and provide insights into hydrogen bonding within the crystal. researchgate.net

Table 2: Selected FT-IR Vibrational Frequencies for Dihydrogen Phosphate Compounds
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Compound ContextReference
O-H Stretching~3933Boron doped Ammonium (B1175870) Dihydrogen Phosphate scirp.org
P=O Stretching1293 - 1272DL-threoninium Dihydrogenphosphate researchgate.net
PO₂ Asymmetric Stretching1162 - 1122DL-threoninium Dihydrogenphosphate researchgate.net
PO₂ Symmetric Stretching~1045DL-threoninium Dihydrogenphosphate researchgate.net
HO-PO-OH Stretching~531L-Serine doped Potassium Dihydrogen Phosphate ijert.org

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar and symmetric bonds (e.g., C-C, S-S), which may be weak or inactive in FT-IR spectroscopy. surfacesciencewestern.com This makes the combination of FT-IR and Raman spectroscopy a powerful approach for a complete vibrational analysis. surfacesciencewestern.com

In the study of phosphate species, Raman spectroscopy can effectively distinguish between different protonation states (H₃PO₄, H₂PO₄⁻, HPO₄²⁻) in solution, as each species exhibits unique spectral features. metrohm.com For instance, the symmetric stretching of P(OH)₂ in the H₂PO₄⁻ ion is observed around 876 cm⁻¹, while the symmetric stretching of PO₂ appears near 1078 cm⁻¹. metrohm.com The analysis of crystalline dihydrogen phosphate salts by Raman spectroscopy reveals sharp bands corresponding to the phosphate group's internal vibrations, and their positions can be influenced by the crystalline environment and hydrogen bonding. researchgate.netresearchgate.net

Table 3: Selected Raman Shifts for Dihydrogen Phosphate Compounds
Vibrational ModeTypical Wavenumber (cm⁻¹)Compound ContextReference
P=O Stretching1295 - 1272DL-threoninium Dihydrogenphosphate researchgate.net
PO₂ Asymmetric Stretching1161 - 1116DL-threoninium Dihydrogenphosphate researchgate.net
PO₂ Symmetric Stretching~1078Aqueous H₂PO₄⁻ metrohm.com
PO₂ Symmetric Stretching~1045DL-threoninium Dihydrogenphosphate researchgate.net
P(OH)₂ Symmetric Stretching~876Aqueous H₂PO₄⁻ metrohm.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of compounds in solution. globalresearchonline.net It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. globalresearchonline.net For the analysis of methyl dihydrogen phosphate, ¹H, ¹³C, and ³¹P NMR are all highly informative.

¹H and ¹³C NMR spectroscopy can confirm the presence and connectivity of the methyl group (CH₃) and its attachment to the phosphate moiety. bohrium.com The chemical shifts and coupling patterns provide definitive evidence of the molecular framework. bohrium.comontosight.ai

Furthermore, ³¹P NMR is exceptionally useful for studying phosphate-containing compounds. This compound is noted to have well-characterized and distinctive phosphorus-31 NMR chemical shift patterns, making it valuable for instrument calibration and the development of new analytical methods. smolecule.com Studies on related compounds, such as ammonium dihydrogen phosphate, have utilized ³¹P NMR to investigate effects like homonuclear dipolar coupling in the solid state. acs.org Quantitative NMR (qNMR) has also been applied to dihydrogen phosphate salts, demonstrating its utility for accurate concentration determination without the need for a specific reference standard of the analyte. globalresearchonline.net This highlights NMR's role not only in structural identification but also in quantitative analysis. globalresearchonline.net

Carbon-13 (13C) NMR Spectroscopy

Thermal Analysis for Material Stability and Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to measure changes in the physical and chemical properties of a material as a function of temperature. ncku.edu.tw These methods are crucial for determining the thermal stability and decomposition pathways of this compound.

Research on related materials, such as the semi-organic salt 2-methyl imidazolium (B1220033) dihydrogen phosphate (2MIDP), provides insight into the thermal behavior of the dihydrogen phosphate moiety. Studies show that 2MIDP is thermally stable up to 200 °C, after which decomposition begins. researchgate.netdaneshyari.com

For this compound, TGA would show a stable mass up to its decomposition temperature. The decomposition process is expected to be complex. Studies on other dihydrogen phosphate salts, like sodium dihydrogen phosphate (NaH₂PO₄), show that heating above 210 °C leads to a condensation reaction. researchgate.net This process involves the elimination of a water molecule between two phosphate units to form pyrophosphates. A similar pathway involving the loss of methanol (B129727) or water could be anticipated for this compound at elevated temperatures.

DSC analysis complements TGA by measuring the heat flow associated with thermal events. It can detect endothermic processes like melting and boiling, as well as exothermic events like decomposition or crystallization.

Table 2: Expected Thermal Properties of this compound

Analytical Technique Parameter Observation Reference
TGA/DSC Thermal Stability Stable up to approximately 200°C (based on related compounds). researchgate.netdaneshyari.com
TGA Decomposition Mass loss occurs upon heating above the stability threshold. acs.org
TGA/DSC Decomposition Pathway Likely involves condensation to form pyrophosphate linkages and loss of volatile molecules (e.g., methanol, water). researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition behavior of materials. It measures the change in mass of a sample as it is heated at a controlled rate. For phosphate compounds, TGA can reveal processes such as dehydration and decomposition. scribd.comresearchgate.net

In the context of materials containing phosphate moieties, TGA studies show distinct mass loss steps corresponding to the removal of adsorbed and constitutional water, followed by decomposition at higher temperatures. researchgate.net For instance, the thermal decomposition of ionic liquids with a dihydrogen phosphate anion has been investigated using TGA to determine their thermal stability. acs.org The onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) are key parameters derived from TGA curves, indicating the temperatures at which decomposition begins and proceeds most rapidly, respectively. acs.org

Table 1: Representative TGA Data for Phosphate-Containing Compounds This table is illustrative and provides typical data ranges for phosphate compounds based on available literature. Specific values for pure this compound may vary.

ParameterTemperature Range (°C)Description
Water Desorption50-200Mass loss associated with the removal of physically adsorbed water. researchgate.net
Dehydration/Decomposition200-400Onset of decomposition, often involving the loss of chemically bound water or initial breakdown of the organic component. researchgate.net
TonsetVariesThe temperature at which significant decomposition begins. acs.org
TpeakVariesThe temperature of the maximum rate of mass loss. acs.org

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature. cuni.cznih.gov It is widely used to determine melting points (Tm), glass transition temperatures (Tg), and crystallization events (Tc). cuni.cz

For phosphate-containing systems, DSC provides valuable information on their thermal properties and stability. For example, in a study involving 2-methyl imidazolium dihydrogen phosphate (2-MIDHP) as a stabilizer for monoclonal antibodies, DSC was used to analyze the thermal stability of the protein in the presence of the phosphate compound. nih.gov The results showed that higher concentrations of 2-MIDHP led to an increase in the melting temperature of the antibody, indicating a stabilizing effect. nih.gov This highlights the utility of DSC in characterizing the interactions between phosphate compounds and biomolecules. nih.govmosbri.eu

Table 2: Illustrative DSC Parameters for a System Containing a Dihydrogen Phosphate Compound Data derived from a study on 2-methyl imidazolium dihydrogen phosphate and its effect on monoclonal antibody stability. nih.gov

Concentration of 2-MIDHP (%)Melting Temperature (Tm) of mAb (°C)Enthalpy (ΔH) (kcal/mol)
070.5150
572.3165
1574.1180
2575.8195

Advanced Chromatographic and Separation Methods (e.g., Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) for chemical system analysis)

Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) is a crucial analytical technique for separating molecules based on their size in solution. creative-biolabs.com It is particularly valuable for analyzing macromolecules and assessing aggregation in chemical and biological systems. creative-biolabs.com

In research involving phosphate compounds, SE-HPLC is employed to monitor changes in molecular size distributions. For instance, in the aforementioned study of 2-methyl imidazolium dihydrogen phosphate (2-MIDHP), SE-HPLC was used to quantify the aggregation of monoclonal antibodies. nih.gov The findings demonstrated that increasing concentrations of 2-MIDHP significantly reduced protein aggregation under acidic conditions. nih.gov This type of analysis is critical for understanding the role of phosphate additives in stabilizing proteins and other macromolecules. nih.gov The mobile phase in such HPLC methods often includes a phosphate buffer, such as potassium dihydrogen phosphate, to maintain a stable pH. akjournals.comjournalijar.com

Table 3: SE-HPLC Analysis of Monoclonal Antibody Aggregation in the Presence of 2-Methyl Imidazolium Dihydrogen Phosphate (2-MIDHP) Data adapted from a study on the stabilizing effects of 2-MIDHP. nih.gov

Concentration of 2-MIDHP (%)Monomer (%)Aggregate (%)
096.2 ± 0.013.8 ± 0.01
598.1 ± 0.021.9 ± 0.02
1599.0 ± 0.011.0 ± 0.01
2599.44 ± 0.0020.56 ± 0.002

Electrochemical Methods for Material Characterization (e.g., Electrochemical Impedance Spectroscopy for material properties like corrosion inhibition layers)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the properties of materials and their interfaces, particularly in the context of corrosion and the formation of protective layers. ijcsi.pro It provides detailed information about the resistance and capacitance of electrochemical systems. jmaterenvironsci.comscielo.br

Phosphate compounds, including various forms of dihydrogen phosphates, are known to act as corrosion inhibitors for metals. mdpi.comresearchgate.net EIS is a key method for evaluating the performance of these inhibitors. ijcsi.pro The technique involves applying a small amplitude AC potential to the system and measuring the current response over a range of frequencies. The resulting impedance data, often presented as Nyquist or Bode plots, can be used to determine parameters such as polarization resistance (Rp) and double-layer capacitance (Cdl). scielo.br An increase in Rp and a decrease in Cdl upon the addition of an inhibitor are indicative of the formation of a protective film on the metal surface, thereby inhibiting corrosion. jmaterenvironsci.comscielo.br

Table 4: Representative Electrochemical Impedance Parameters for a Metal in a Corrosive Medium With and Without a Phosphate-Based Inhibitor This table is illustrative, showing typical trends observed in EIS studies of corrosion inhibition by phosphate compounds.

SystemPolarization Resistance (Rp) (Ω·cm²)Double-Layer Capacitance (Cdl) (µF·cm⁻²)Inhibition Efficiency (%)
Metal in AcidLowHighN/A
Metal in Acid + Phosphate InhibitorHighLow> 90%

Conclusion and Future Research Directions

Summary of Key Academic Findings on Methyl Dihydrogen Phosphate (B84403)

Research into methyl dihydrogen phosphate has yielded crucial insights into its synthesis, structure, and reactivity. As a structural derivative of phosphoric acid, it is frequently used as a model system in both chemical and biological studies. smolecule.com

Synthesis and Chemical Properties The synthesis of this compound can be achieved through several established routes, including the direct esterification of phosphoric acid with methanol (B129727) and the controlled hydrolysis of more substituted methyl phosphate esters. smolecule.com Another common method involves phosphorylation reactions that utilize reagents like phosphorus oxychloride in the presence of methanol. smolecule.com

The chemical behavior of this compound is dominated by its reactivity in hydrolysis and esterification reactions. smolecule.com Extensive kinetic studies have revealed that its hydrolysis mechanism is highly dependent on the pH of the solution. rsc.orgacs.org Researchers have identified at least four distinct hydrolytic pathways:

Decomposition of the monoanion (the dominant species at pH 4), which proceeds with phosphorus-oxygen (P-O) bond fission. rsc.orgacs.org

Decomposition of the neutral species, involving carbon-oxygen (C-O) bond fission. rsc.orgresearchgate.net

Decomposition of the conjugate acid in strongly acidic conditions, which occurs via both C-O and P-O bond fission. rsc.orgresearchgate.net

An oxygen exchange reaction between the phosphate group and the solvent in strongly acidic solutions. rsc.org

The hydrolysis rate can be influenced by the presence of other ions; for instance, halide ions have been shown to enhance the rate of hydrolysis. smolecule.com

Physicochemical and Structural Data this compound is typically described as a clear, light amber liquid that is highly soluble in water. smolecule.comlookchem.com Its physical properties have been reported across various sources, with some variation in values.

PropertyValueSource
Molecular FormulaCH₅O₄P smolecule.comnih.gov
Molecular Weight112.022 g/mol smolecule.com
Predicted Density1.587 ± 0.06 g/cm³ smolecule.comlookchem.com
Predicted Boiling Point250.1 ± 23.0 °C smolecule.com
Predicted pKa1.81 ± 0.10 smolecule.com
pKa (at 22.5 °C)6.58 rsc.org

Structurally, the molecule consists of a central phosphorus atom tetrahedrally coordinated to four oxygen atoms, with one oxygen forming an ester bond with a methyl group. smolecule.com Despite its simple structure, a definitive crystal structure of pure, unsolvated this compound has not been reported in the literature. Existing crystallographic studies have focused on its salts, such as methyl diammonium phosphate dihydrate, or complexes where it is bound to other molecules. rcsb.orgiucr.org

Thermodynamic and Spectroscopic Findings Comprehensive experimental thermodynamic data, such as the standard enthalpy of formation, remains elusive. However, its pKa values have been determined at various temperatures, providing insight into its acid-base thermodynamics. rsc.org Furthermore, it has been a subject in computational studies aimed at re-parameterizing force fields, which involves calculating thermodynamic properties like the Gibbs free energy of hydration. scilit.com

NMR Spectroscopy : As a simple organophosphate, its ³¹P NMR spectrum is of particular interest and is expected to show a characteristic chemical shift. huji.ac.ilmdpi.com Studies of related compounds, like an acidic tetrametaphosphate methyl ester, show a doublet for the methoxy (B1213986) protons (CH₃) in the ¹H NMR spectrum and a corresponding doublet in the ¹³C NMR spectrum due to coupling with the phosphorus atom. acs.org

Mass Spectrometry : GC-MS data for this compound is available in public databases like PubChem, providing information on its fragmentation patterns under electron ionization. nih.gov

Infrared (IR) Spectroscopy : Predicted IR spectra are available in databases, and the compound serves as a standard for FTIR techniques used to study phosphate behavior. smolecule.com It has also been included in large-scale computational studies cataloging the IR spectra of phosphorus-bearing molecules. arxiv.org

Role in Organic Synthesis and Biochemical Systems In synthetic chemistry, this compound is utilized as a phosphorylating agent and a building block for more complex organic compounds. smolecule.comlookchem.com It has also been identified as a byproduct in the degradation of black phosphorus in protic solvents. lookchem.com

In the realm of biochemistry, it serves as a crucial intermediate in metabolic pathways involving phosphate transfer. smolecule.com It has been identified as an algal metabolite and is considered a potential biomarker for certain physiological processes. smolecule.comnih.gov Its structural simplicity makes it an ideal model compound for studying the mechanisms of phosphoryl transfer enzymes and for investigating the catalytic role of phosphate ions in biological reactions, such as the non-enzymatic degradation of proteins. mdpi.comnih.gov

Unexplored Research Avenues and Emerging Methodologies

While much is known about this compound, several areas remain ripe for exploration, aided by the continuous development of new scientific methodologies.

Emerging Methodologies

Computational Chemistry : Quantum mechanical calculations, particularly Density Functional Theory (DFT), are increasingly used to elucidate complex reaction mechanisms involving phosphate species. mdpi.comnih.gov These methods allow for the detailed study of transition states and reaction energetics, providing insights that are difficult to obtain experimentally. Molecular dynamics (MD) simulations are also a powerful tool, using this compound as a model to develop and validate force field parameters for simulating large, complex systems like nucleic acids and phosphorylated proteins. smolecule.comscilit.com

Advanced Analytical Techniques : The development of advanced analytical methods, such as quantitative ³¹P NMR and novel fluorescent and colorimetric sensors, is paving the way for more precise and sensitive detection of phosphate esters. mdpi.com this compound often serves as a benchmark compound for validating these new techniques. smolecule.com

Unexplored Research Avenues

Definitive Structural Elucidation : A significant gap in the fundamental understanding of this compound is the absence of an experimentally determined crystal structure of the pure compound. Such a structure would provide precise bond lengths and angles, anchoring theoretical models and providing a definitive reference for spectroscopic and computational studies.

Comprehensive Thermodynamic Profiling : There is a lack of comprehensive experimental data for key thermodynamic properties like the standard enthalpy and Gibbs free energy of formation. Acquiring this data would be invaluable for chemical engineering applications and for refining computational models of phosphate chemistry.

Kinetics of Phosphorylation : While its hydrolysis kinetics have been well-studied, a deeper investigation into its kinetics and mechanisms as a phosphorylating agent with various organic nucleophiles could uncover new synthetic utilities.

Role in Prebiotic Chemistry : The role of simple organophosphates in the origin of life is a topic of intense interest. More complex phosphates are implicated in prebiotic phosphorylation. acs.orgnih.gov Investigating the potential of this compound to act as a phosphorylating agent under plausible prebiotic conditions is a compelling and largely unexplored research avenue. researchgate.net

Potential for Interdisciplinary Collaborations in Fundamental Chemical Science

The study of this compound is inherently interdisciplinary, offering numerous opportunities for collaboration across different fields of science.

Materials Science and Chemical Engineering : There is growing interest in creating hybrid organic-inorganic materials with novel properties. dntb.gov.ua The dihydrogen phosphate anion can form extensive hydrogen-bonded networks, which can act as a lattice for organic cations. researchgate.net Collaboration between synthetic chemists, who can create novel derivatives of this compound, and materials scientists, who can characterize the structural, optical, and conductive properties of the resulting crystals, could lead to the development of new functional materials for applications like non-linear optics or proton conductors.

Biochemistry and Computational Biology : The compound's role as a model system for biological phosphates provides a strong basis for collaboration. Physical chemists can perform detailed kinetic and spectroscopic studies, while computational biologists can use this data to build and refine models of enzyme active sites and protein-nucleic acid interactions. smolecule.comscilit.com Such collaborations are essential for understanding fundamental biological processes like cell signaling and energy metabolism.

Astrobiology and Environmental Chemistry : Determining the stability, reactivity, and spectral signatures of simple organophosphates like this compound is crucial for astrobiology, particularly in the search for life and its chemical precursors on other worlds. arxiv.org Collaboration with environmental chemists is also vital for understanding the fate and impact of organophosphorus compounds in terrestrial ecosystems, including the degradation pathways of materials like black phosphorus which can produce this compound as a byproduct. lookchem.com

Q & A

Q. What are the recommended methodologies for synthesizing methyl dihydrogen phosphate in a laboratory setting?

this compound (MHP) is typically synthesized via acid-catalyzed esterification of phosphoric acid with methanol. Key steps include:

  • Reagent preparation : Use anhydrous methanol and concentrated phosphoric acid under controlled stoichiometric ratios to minimize side reactions (e.g., dimethyl phosphate formation) .
  • Reaction monitoring : Employ ³¹P NMR spectroscopy to track esterification progress and confirm the absence of byproducts .
  • Purification : Isolate MHP via vacuum distillation or ion-exchange chromatography to separate unreacted reagents and oligophosphates . Critical consideration : Hydrolysis of MHP is pH-dependent; maintain acidic conditions (pH < 2) during synthesis to stabilize the product .

Q. How can researchers safely handle this compound given its reactivity and toxicity?

MHP poses acute toxicity (oral LD₅₀: 450–600 mg/kg in rodents) and irritancy risks. Best practices include:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of acidic vapors .
  • Waste disposal : Neutralize MHP with sodium bicarbonate before disposal to mitigate environmental hazards . Note : MHP is hygroscopic; store in airtight containers under inert gas (e.g., argon) to prevent degradation .

Q. What analytical techniques are suitable for quantifying this compound in biological or environmental samples?

  • Sample preparation : Adjust samples to pH 6–7 using sulfuric acid/sodium hydroxide to avoid interference from extreme pH .
  • Detection methods :
  • Fluorometric assays : Use enzymatic or dye-based kits (e.g., coupled with phosphatase enzymes) for trace-level detection .
  • Ion chromatography : Separate MHP from complex matrices using anion-exchange columns with conductivity detection .
    Limitation : Polyphosphates and organic phosphates may require prior digestion (e.g., persulfate oxidation) to avoid false positives .

Advanced Research Questions

Q. How do thermodynamic parameters influence the complexation of this compound with synthetic receptors?

Studies using urea/thiourea-based receptors reveal:

  • Solvent dependence : In acetonitrile, MHP forms 1:1 and 2:1 (anion:receptor) complexes, whereas only 1:1 complexes are stable in DMSO due to solvent polarity effects .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) shows binding affinities (Kₐ) of 10³–10⁴ M⁻¹ for thiourea receptors, driven by enthalpy (hydrogen bonding) rather than entropy . Research gap : Quantify dimerization equilibria of MHP (H₂PO₄⁻ ⇌ H₄P₂O₈²⁻) in non-aqueous solvents to refine binding models .

Q. What mechanisms explain contradictory toxicity data for this compound in in vitro vs. in vivo studies?

Discrepancies arise from:

  • Metabolic activation : In vivo, MHP is rapidly hydrolyzed to phosphoric acid and methanol, reducing systemic toxicity compared to in vitro cell cultures .
  • Dose-response variability : Mouse lymphoma assays (in vitro) show mutagenicity at ≥100 µM, whereas rodent studies (in vivo) report no carcinogenicity below 300 mg/kg/day . Recommendation : Use physiologically relevant doses and account for metabolic pathways (e.g., esterase activity) in experimental design .

Q. How can this compound be integrated into advanced material synthesis, such as phosphate-based cements?

MHP’s reactivity with metal oxides (e.g., MgO) enables applications in:

  • Fast-setting cements : Combine MHP with dead-burned MgO to form magnesium phosphate cement (MPC) via acid-base reaction .
  • Modification strategies : Replace KH₂PO₄ with MHP in MPC formulations to alter setting time and compressive strength . Key parameter : Optimize the MHP/MgO molar ratio (typically 1:3–1:4) to balance workability and mechanical properties .

Methodological Considerations for Data Interpretation

Q. How should researchers address spectral interference when characterizing this compound via ³¹P NMR?

  • De-shielding artifacts : Phosphate dimer signals (δ = 0–2 ppm) may overlap with MHP (δ = –0.5 to 1 ppm). Use high-field NMR (>400 MHz) and reference standards (e.g., KH₂PO₄) for peak assignment .
  • pH calibration : Adjust sample pH to 7–8 to stabilize MHP’s chemical shift and minimize line broadening .

Q. What experimental controls are critical for studying MHP’s role in phosphorylation reactions?

  • Negative controls : Include reactions without ATP or kinases to rule out non-enzymatic phosphorylation .
  • Positive controls : Use radiolabeled ³²P-MHP to validate transfer efficiency in kinase assays . Pitfall : MHP’s instability in aqueous buffers (>6 hours) necessitates time-course analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.